Cas no 564-35-2 (11-Ketotestosterone)

11-Ketotestosterone 化学的及び物理的性質

名前と識別子

-

- Androst-4-ene-3,11-dione,17-hydroxy-, (17b)-

- (8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

- 11-Keto Testosterone

- 11-KETOTESTOSTERONE--DEA SCHEDULE III

- 11-keto-testosterone

- 11-Oxotestosterone

- 17beta-Hydroxyandrost-4-ene-3,11-dione

- 4-Androsten-17

- A-Hydroxy-4-androstene-3,11-dione

- A-ol-3,11-dione

- 4-Androsten-17beta-ol-3,11-dione

- 11-Ketotestosterone

- Androst-4-ene-3,11-dione, 17-hydroxy-, (17.beta.)-

- 564-35-2

- DTXSID20859491

- (17beta)-17-hydroxyandrost-4-ene-3,11-dione

- ANDROST-4-ENE-3,11-DIONE, 17.BETA.-HYDROXY-

- 11 ketotestosterone

- (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione

- Q4547229

- Androst-4-ene-3,11-dione, 17-hydroxy-, (17b)-

- DS-3654

- 87583-72-0

- 4-ANDROSTEN-17.BETA.-OL-3,11-DIONE

- 17.BETA.-HYDROXYANDROST-4-ENE-3,11-DIONE

- DTXSID8036499

- (1S,3aS,3bS,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-7,10-dione

- KF38W1A85U

- NS00018374

- SCHEMBL142253

- AKOS030524174

- PD017021

- 11-keto Testosterone (CRM)

- UNII-KF38W1A85U

- Androst-4-ene-3,11-dione, 17-hydroxy-, (17beta)-

- CHEBI:34133

- 11-ketotestosterone, (17beta)-isomer

- 17 beta-hydroxyandrost-4-ene-3,11-dione

- ANDROST-4-ENE-3,11-DIONE, 17BETA-HYDROXY-

- DTXCID6016499

- Androst-4-ene-3,11-dione, 17-hydroxy-

-

- インチ: InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1

- InChIKey: WTPMRQZHJLJSBO-XQALERBDSA-N

- SMILES: C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C

計算された属性

- Exact Mass: 302.188195g/mol

- Surface Charge: 0

- XLogP3: 2

- 水素結合ドナー数: 1

- Hydrogen Bond Acceptor Count: 3

- 回転可能化学結合数: 0

- Exact Mass: 302.188195g/mol

- 単一同位体質量: 302.188195g/mol

- Topological Polar Surface Area: 54.4Ų

- Heavy Atom Count: 22

- 複雑さ: 577

- 同位体原子数: 0

- 原子立体中心数の決定: 6

- 未定義の原子立体中心の数: 0

- Defined Bond Stereocenter Count: 0

- 不確定化学結合立体中心数: 0

- Covalently-Bonded Unit Count: 1

じっけんとくせい

- 密度みつど: 1.19±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 187-187.5 ºC

- Boiling Point: 476.8±45.0 °C at 760 mmHg

- フラッシュポイント: 256.3±25.2 °C

- Refractive Index: 1.569

- Solubility: 極微溶性(0.25 g/l)(25ºC)、

- PSA: 54.37000

- LogP: 3.05820

- じょうきあつ: 0.0±2.7 mmHg at 25°C

11-Ketotestosterone Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- WGKドイツ:3

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

11-Ketotestosterone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-114612-25mg |

11-Ketotestosterone |

564-35-2 | 99.90% | 25mg |

¥15000 | 2023-09-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20626-1mg |

11-keto Testosterone |

564-35-2 | 98% | 1mg |

¥916.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912544-10mg |

11-keto Testosterone (CRM) |

564-35-2 | 98% | 10mg |

¥1,688.00 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912544-1g |

11-keto Testosterone (CRM) |

564-35-2 | 98% | 1g |

¥12,000.00 | 2022-09-28 | |

| MedChemExpress | HY-114612-10mg |

11-Ketotestosterone |

564-35-2 | 99.90% | 10mg |

¥8000 | 2024-04-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K98340-250mg |

11-Ketotestosterone |

564-35-2 | 97% | 250mg |

¥4998.0 | 2024-07-19 | |

| MedChemExpress | HY-114612-1mg |

11-Ketotestosterone |

564-35-2 | 99.90% | 1mg |

¥2181 | 2024-04-18 | |

| Chemenu | CM253684-10g |

11-Ketotestosterone |

564-35-2 | 97% | 10g |

$*** | 2023-05-30 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912544-1mg |

11-keto Testosterone (CRM) |

564-35-2 | 98% | 1mg |

¥1,398.00 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912544-250mg |

11-keto Testosterone (CRM) |

564-35-2 | 98% | 250mg |

¥6,800.00 | 2022-09-28 |

11-Ketotestosterone 関連文献

-

Yi Zhang,Yuhang Zhou,Qingyang Tang,Feng Hu,Lixue Feng,Jinglian Shen,Bei Huang Food Funct. 2018 9 5791

-

David R. Griffith,Melissa C. Kido Soule,Timothy I. Eglinton,Elizabeth B. Kujawinski,Philip M. Gschwend Environ. Sci.: Processes Impacts 2016 18 981

-

Andrew J. Chetwynd,Iseult Lynch Environ. Sci.: Nano 2020 7 1041

-

Scott F. Cummins,John H. Bowie Nat. Prod. Rep. 2012 29 642

-

Valerie J. Paul,Raphael Ritson-Williams,Koty Sharp Nat. Prod. Rep. 2011 28 345

-

Nicholas C. Pflug,Allison Kupsco,Edward P. Kolodziej,Daniel Schlenk,Lynn M. Teesch,James B. Gloer,David M. Cwiertny Environ. Sci.: Water Res. Technol. 2017 3 450

-

Jie Wu,Zenghe Li,Baorong Chen Anal. Methods 2023 15 2006

-

E. Giorgini,G. Gioacchini,S. Sabbatini,C. Conti,L. Vaccari,A. Borini,O. Carnevali,G. Tosi Analyst 2014 139 5049

-

Jo Ellen Hinck,Christopher J. Schmitt,Mark R. Ellersieck,Donald E. Tillitt J. Environ. Monit. 2008 10 1499

-

J. R. Hanson Nat. Prod. Rep. 1999 16 607

11-Ketotestosteroneに関する追加情報

Compound CAS No. 564-35-2: A Comprehensive Overview of 11-Ketotestosterone

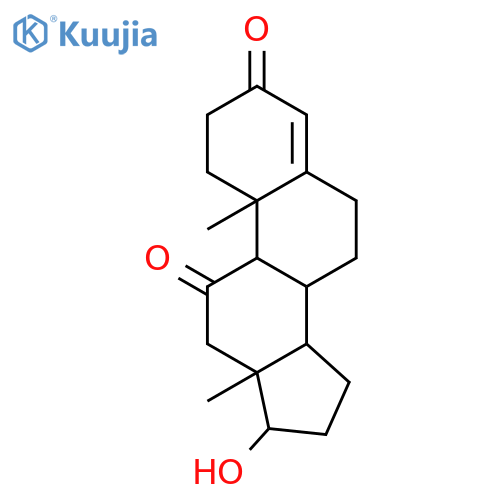

11-Ketotestosterone (CAS No. 564-35-2) is a steroidal compound that has garnered significant attention in the fields of endocrinology, sports science, and biochemistry due to its unique properties and potential applications. This compound is a derivative of testosterone, one of the primary male sex hormones, and is characterized by the presence of a ketone group at the 11th carbon position of the steroid nucleus. This structural modification imparts distinct biological activities and functional properties compared to its parent hormone.

The chemical structure of 11-Ketotestosterone (CAS No. 564-35-2) consists of a four-ring system (three six-membered rings and one five-membered ring) with a ketone group at position 11 and a hydroxyl group at position 3. This configuration allows the molecule to interact with specific receptors in the body, influencing various physiological processes such as muscle growth, fat metabolism, and sexual development. Recent studies have highlighted its role in modulating androgen receptor signaling, which is crucial for understanding its therapeutic potential.

One of the most notable aspects of 11-Ketotestosterone (CAS No. 564-35-2) is its ability to exert anabolic effects without significantly increasing androgenic side effects, making it a promising candidate for research in areas such as muscle wasting diseases, aging, and sports performance enhancement. Researchers have explored its mechanisms of action, particularly focusing on how it influences protein synthesis and lipid metabolism at the molecular level.

Recent advancements in steroid biosynthesis have provided deeper insights into the pathways responsible for the production and regulation of 11-Ketotestosterone (CAS No. 564-35-2). Studies utilizing advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization of its molecular structure and metabolic pathways, paving the way for novel therapeutic applications.

In terms of applications, 11-Ketotestosterone (CAS No. 564-35-2) has shown potential in both medical and sports science contexts. In medicine, it is being investigated for its role in treating conditions associated with low testosterone levels, such as hypogonadism and osteoporosis. In sports science, researchers are exploring its ability to enhance muscle mass and strength without the adverse effects typically associated with traditional anabolic steroids.

The latest research on 11-Ketotestosterone (CAS No. 564-35-2) has also delved into its interaction with other hormones and signaling pathways, particularly those involved in energy expenditure and fat oxidation. This has led to a better understanding of its role in metabolic regulation and its potential as a weight management aid.

Moreover, advancements in synthetic biology have enabled the development of more efficient methods for producing 11-Ketotestosterone (CAS No. 564-35-2), reducing costs and improving scalability for large-scale production. These innovations are expected to drive further research into its clinical applications.

In conclusion, Compound CAS No. 564-35-2, or 11-Ketotestosterone, represents a significant advancement in steroid research with promising implications for both medical treatment and athletic performance enhancement. As ongoing studies continue to unravel its mechanisms and applications, this compound is poised to play a pivotal role in future advancements within endocrinology and related fields.